N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4OS/c1-14-20(29-21(24-14)16-8-10-17(23)11-9-16)18-12-19(26-25-18)22(28)27(2)13-15-6-4-3-5-7-15/h3-11,18-19,25-26H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOCPIPPSYLMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H23FN4OS
- Molecular Weight : 410.5 g/mol
- IUPAC Name : this compound
- CAS Number : 1297612-87-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound's structural features enable it to modulate the activity of these targets, leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, molecular docking studies have demonstrated its ability to inhibit EGFR (epidermal growth factor receptor) tyrosine kinase, a crucial target in cancer therapy. The compound exhibited significant cytotoxic effects on various cancer cell lines, including HT29 (colorectal cancer) and DU145 (prostate cancer) cells, as assessed by the MTT assay .
Enzyme Inhibition
The compound has shown promising results as an inhibitor of tyrosinase, an enzyme implicated in melanin biosynthesis. In vitro assays indicated that modifications to the benzyl and thiazole moieties significantly affect inhibitory potency. For example, derivatives with hydroxyl substitutions on the phenyl ring displayed enhanced tyrosinase inhibitory activity compared to those without such modifications .
Study 1: Anticancer Efficacy
A study conducted on the compound's efficacy against DU145 and HT29 cell lines revealed an IC50 value of approximately 15 µM, indicating potent anticancer activity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
Study 2: Tyrosinase Inhibition
In another investigation focusing on tyrosinase inhibition, derivatives of the compound were tested for their IC50 values. The most potent derivative achieved an IC50 value of 10 µM, significantly outperforming standard inhibitors like kojic acid (IC50 = 28 µM) .
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Analysis
The target compound shares structural similarities with synthesized derivatives in and –6, particularly in its thiazole and aryl components. Key comparisons include:
Key Observations :
Yield Comparison :
The lower yield of compound 35 () highlights challenges in amidation steps, which may also apply to the target compound .
Spectroscopic and Analytical Data
Spectroscopic features of the target compound can be inferred from analogs:
IR Spectroscopy :
NMR Analysis :
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between thiazole and pyrazolidine precursors.
- Protection/deprotection strategies for functional groups to avoid side reactions (e.g., benzyl or tert-butyl groups) .
- Monitoring via thin-layer chromatography (TLC) and intermediate characterization using NMR spectroscopy .
Q. How is the compound characterized post-synthesis?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., distinguishing benzyl and fluorophenyl protons) .
- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy to identify functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) .
Q. What in vitro assays are used to evaluate its biological activity?
Initial screening often involves:
- Antimicrobial assays (e.g., broth microdilution for MIC determination) .
- Anticancer activity via cell viability assays (e.g., MTT against HeLa or MCF-7 cell lines) .
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric readouts .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized?
Advanced strategies include:
- Ultrasound-assisted synthesis to enhance reaction rates (e.g., 30-minute reactions at 50°C with 85% yield) .
- Microwave irradiation for efficient heating, reducing side products in cyclization steps .
- Solvent optimization (e.g., DMF for polar intermediates) and chromatographic purification (e.g., silica gel column) .
Q. How can structure-activity relationships (SAR) be elucidated?
Methodologies include:
- Derivatization of the pyrazolidine or thiazole moieties to assess substituent effects on bioactivity .
- Comparative bioassays using analogs with modified fluorophenyl or methyl groups to identify critical pharmacophores .
Q. How to resolve contradictions between computational predictions and experimental data?
- Molecular dynamics simulations to refine docking poses (e.g., adjusting protonation states of the carboxamide group) .
- Mutagenesis studies on target proteins to validate predicted binding interactions .
Q. What advanced techniques analyze binding interactions with biological targets?
- X-ray crystallography to resolve co-crystal structures with enzymes (e.g., kinase domains) .
- Surface Plasmon Resonance (SPR) for real-time binding affinity measurements (KD values) .
- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .
Q. How to address discrepancies in biological activity across studies?
- Dose-response re-evaluation to rule out concentration-dependent effects .
- Cell-line specificity testing (e.g., comparing epithelial vs. hematopoietic cancer models) .
- Metabolic stability assays (e.g., liver microsomes) to assess compound degradation in different systems .
Notes
- Methodological Focus : Answers emphasize protocols (e.g., TLC monitoring, SPR) over definitions.
- Data Integration : Examples from analogous compounds (e.g., thiazole derivatives in ) were adapted to reflect best practices for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
